

# Application Note: Quantification of Methamphetamine Ethyl Carbamate in Biological Matrices

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## Compound of Interest

Compound Name: *Methamphetamine ethyl carbamate*

Cat. No.: *B15556799*

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides detailed methodologies for the quantification of **methamphetamine ethyl carbamate** in various biological matrices, including urine, blood (plasma), and hair. While **methamphetamine ethyl carbamate** is not a known human metabolite of methamphetamine, it serves as an important analytical standard and derivative for chromatographic analysis. The protocols outlined below are designed for research and forensic applications where the detection and quantification of this specific compound may be required. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method following a derivatization step is also described.

## Introduction

Methamphetamine is a potent central nervous system stimulant that is widely abused. Its detection in biological samples is crucial for clinical and forensic toxicology. **Methamphetamine ethyl carbamate** is categorized as an analytical reference standard for amphetamines.<sup>[1][2][3]</sup> While it is not a recognized metabolite, its formation can occur as an artifact during sample



extraction with ethanol-stabilized chloroform or it can be intentionally synthesized for use as a reference material.[4] Furthermore, derivatization of methamphetamine with ethyl chloroformate to form **methamphetamine ethyl carbamate** is a technique used to improve its chromatographic properties for GC-MS analysis.[5][6]

This application note provides robust and reliable protocols for the extraction and quantification of **methamphetamine ethyl carbamate** from urine, blood, and hair samples using LC-MS/MS and GC-MS.

## Analytical Methods

### Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for its high sensitivity, selectivity, and minimal sample preparation requirements.

#### 2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

- Urine:
  - To 1 mL of urine, add 10 µL of internal standard (Methamphetamine-d5 ethyl carbamate, 1 µg/mL).
  - Add 1 mL of 100 mM phosphate buffer (pH 6.0).
  - Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
  - Load the sample onto the SPE cartridge.
  - Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
  - Dry the cartridge under vacuum for 5 minutes.
  - Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.



- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase (95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
- Blood/Plasma:
  - To 0.5 mL of plasma, add 10 µL of internal standard (Methamphetamine-d5 ethyl carbamate, 1 µg/mL).
  - Add 1 mL of 4% phosphoric acid, vortex to mix. This step precipitates proteins.
  - Centrifuge at 10,000 x g for 10 minutes.
  - Load the supernatant onto a conditioned SPE cartridge (as described for urine).
  - Proceed with the SPE wash and elution steps as for urine.
- Hair:
  - Wash a 20 mg hair sample with dichloromethane followed by methanol to remove external contamination. Let it air dry.
  - Mince the hair sample finely.
  - To the minced hair, add 1 mL of methanol and 10 µL of internal standard (Methamphetamine-d5 ethyl carbamate, 1 µg/mL).
  - Incubate in an ultrasonic water bath at 50°C for 2 hours.
  - Centrifuge and transfer the methanol supernatant to a clean tube.
  - Evaporate the methanol to dryness and reconstitute in 1 mL of 100 mM phosphate buffer (pH 6.0).
  - Proceed with the SPE protocol as for urine.

#### 2.1.2. LC-MS/MS Instrumental Parameters



Parameter	Condition
LC System	
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
MS/MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Methamphetamine Ethyl Carbamate: 222.1 -> 118.1 (Quantifier), 222.1 -> 91.1 (Qualifier)
Methamphetamine-d5 Ethyl Carbamate (IS): 227.1 -> 123.1	
Collision Energy	Optimized for specific instrument
Dwell Time	100 ms

## Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of methamphetamine to its ethyl carbamate form prior to analysis. This protocol is for the quantification of methamphetamine, which will be present as **methamphetamine ethyl carbamate** in the final extract.

### 2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization



- To 1 mL of urine or plasma, add 10  $\mu$ L of internal standard (Methamphetamine-d5, 1  $\mu$ g/mL).
- Add 0.5 mL of 1 M NaOH to basify the sample.
- Add 3 mL of a non-polar solvent like 1-chlorobutane (to avoid artifact formation associated with ethanol-stabilized chloroform).
- Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
- Transfer the organic layer to a clean glass tube.
- Add 50  $\mu$ L of ethyl chloroformate and 20  $\mu$ L of pyridine.
- Vortex and allow the reaction to proceed at room temperature for 15 minutes.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute in 50  $\mu$ L of ethyl acetate for GC-MS analysis.

#### 2.2.2. GC-MS Instrumental Parameters



Parameter	Condition
GC System	
Column	DB-5ms or equivalent (30 m x 0.25 mm, 0.25 $\mu$ m film thickness)
Inlet Temperature	250°C
Injection Mode	Splitless
Carrier Gas	Helium at 1.0 mL/min
Oven Program	100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
MS System	
Ionization Mode	Electron Ionization (EI), 70 eV
MS Source Temp	230°C
MS Quad Temp	150°C
Monitored Ions	Methamphetamine Ethyl Carbamate: m/z 118, 91, 132
(SIM mode)	Methamphetamine-d5 Ethyl Carbamate (IS): m/z 123, 91, 137

## Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of **methamphetamine ethyl carbamate**.

Table 1: Calibration Curve and Limits of Detection/Quantitation



Matrix	Calibration Range (ng/mL)	R <sup>2</sup>	LOD (ng/mL)	LOQ (ng/mL)
Urine	0.5 - 500	>0.998	0.1	0.5
Blood/Plasma	0.5 - 500	>0.997	0.2	0.5
Hair (ng/mg)	0.05 - 50	>0.995	0.01	0.05

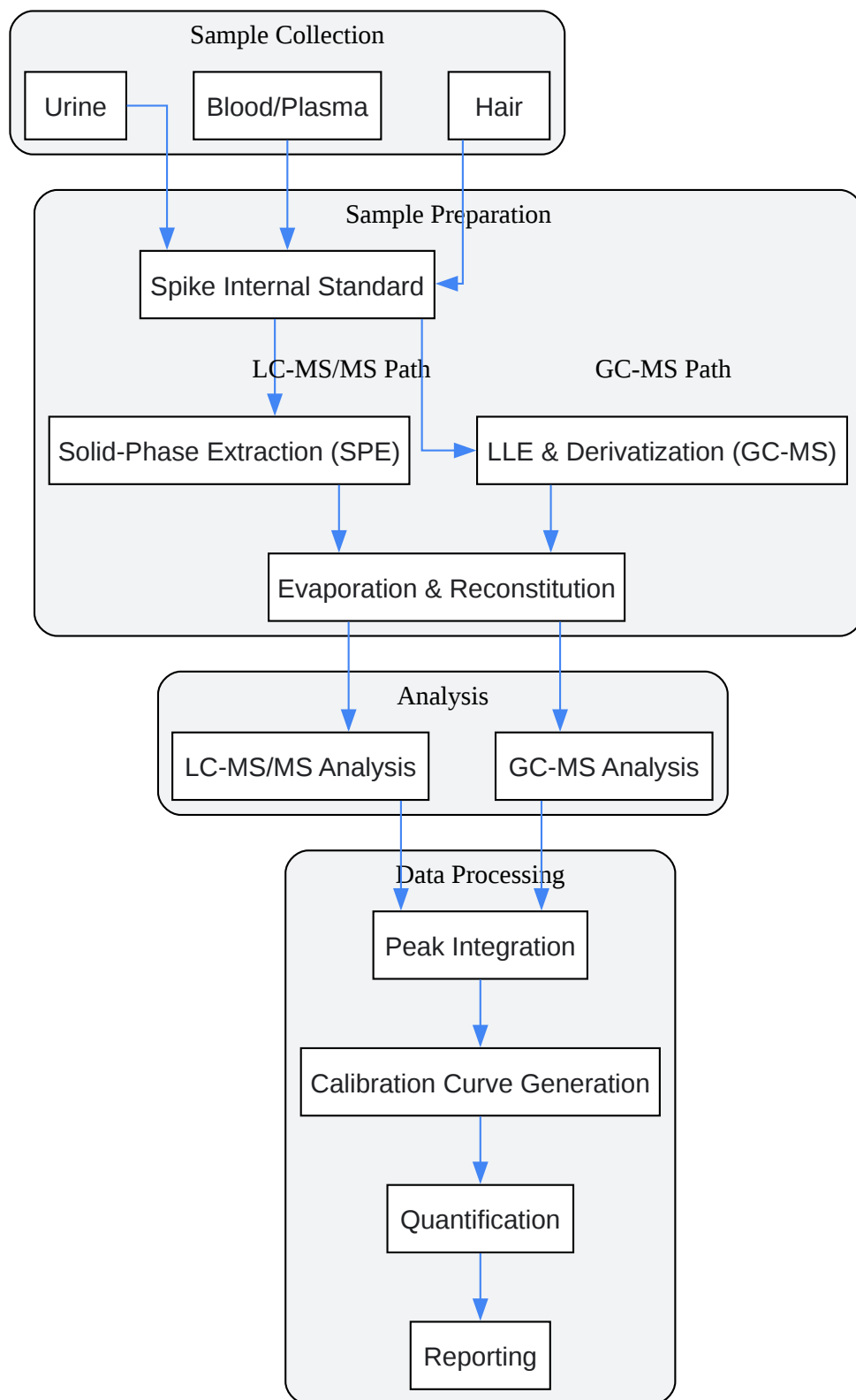
Table 2: Precision and Accuracy (Recovery)

Matrix	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Recovery)
Urine	1.0	< 8%	< 10%	95 - 105%
100	< 5%	< 7%	97 - 103%	
Blood/Plasma	1.0	< 9%	< 12%	93 - 107%
100	< 6%	< 8%	96 - 104%	
Hair (ng/mg)	0.1	< 12%	< 15%	90 - 110%
10	< 8%	< 10%	94 - 106%	

## Visualizations

### Experimental Workflow Diagram



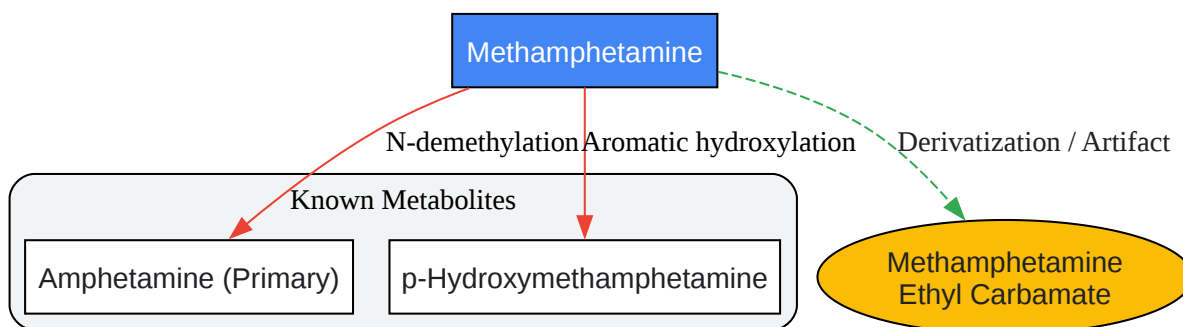


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Caption: Workflow for **methamphetamine ethyl carbamate** analysis.



## Logical Relationship Diagram



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Caption: Relationship of Methamphetamine and its derivatives.

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